2',4',6'-Trimethoxy-3'-propylacetophenone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H20O4 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,4,6-trimethoxy-3-propylphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-6-7-10-11(16-3)8-12(17-4)13(9(2)15)14(10)18-5/h8H,6-7H2,1-5H3 |
InChI Key |
WUJDRCZKTBNBIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=C(C=C1OC)OC)C(=O)C)OC |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Strategic Derivatization of 2 ,4 ,6 Trimethoxy 3 Propylacetophenone
Elucidation of Retrosynthetic Pathways and Key Precursors
Retrosynthetic analysis of 2',4',6'-trimethoxy-3'-propylacetophenone reveals several potential synthetic routes. A primary disconnection strategy involves cleaving the bond between the aromatic ring and the acetyl group, suggesting a Friedel-Crafts acylation of a propyl-substituted trimethoxybenzene precursor. Alternatively, disconnection of the propyl group points towards a late-stage introduction of this substituent onto a pre-existing 2',4',6'-trimethoxyacetophenone scaffold.
The most logical and commonly employed precursor is 1,3,5-trimethoxybenzene. This highly activated aromatic ring serves as a versatile starting material for the sequential introduction of the required functional groups. Another key precursor, depending on the chosen synthetic pathway, would be 2-propyl-1,3,5-trimethoxybenzene. The synthesis of this intermediate is a critical step in controlling the final substitution pattern.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Rationale for Use |
| 1,3,5-Trimethoxybenzene | C9H12O3 | Commercially available and highly activated towards electrophilic aromatic substitution. |
| 2-Propyl-1,3,5-trimethoxybenzene | C12H18O3 | Allows for regioselective acylation at the position para to the propyl group. |
| 2',4',6'-Trimethoxyacetophenone | C11H14O4 | A key intermediate for the late-stage introduction of the propyl group. |
Advanced Friedel-Crafts Acylation Approaches for Ring Functionalization
The introduction of the acetyl group onto the 1,3,5-trimethoxybenzene ring is typically achieved through a Friedel-Crafts acylation reaction. nih.gov This classic electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. nih.gov
The high electron density of the 1,3,5-trimethoxybenzene ring facilitates this reaction, leading to the formation of 2',4',6'-trimethoxyacetophenone in high yield. chemicalbook.com The reaction is generally carried out in an inert solvent, and the choice of Lewis acid can influence the reaction conditions and outcomes.
Table 2: Common Lewis Acids for Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene
| Lewis Acid | Formula | Typical Reaction Conditions |
| Aluminum chloride | AlCl3 | Anhydrous conditions, often at reduced temperatures to control reactivity. chemicalbook.com |
| Boron trifluoride | BF3 | Can be used as a gas or in a complexed form (e.g., BF3·OEt2). |
| Tin(IV) chloride | SnCl4 | A milder Lewis acid, sometimes offering better selectivity. nih.gov |
| Zinc chloride | ZnCl2 | Often used in combination with other reagents. |
Multi-step Total Synthesis and Chemo-selective Transformations
The total synthesis of this compound often necessitates a multi-step approach to ensure the correct placement of both the acetyl and propyl groups. A common strategy involves the initial acylation of 1,3,5-trimethoxybenzene to yield 2',4',6'-trimethoxyacetophenone. chemicalbook.com The subsequent challenge lies in the regioselective introduction of the propyl group at the 3'-position.
One potential route involves a Claisen rearrangement. For a related compound, 2-allyl-3:6-dihydroxy-4-methoxyacetophenone was synthesized and subsequently converted to 3:6-dihydroxy-4-methoxy-2-propylacetophenone. This suggests a pathway where an allyl group is first introduced and then isomerized and reduced to a propyl group.
Another viable strategy is to first synthesize 2-propyl-1,3,5-trimethoxybenzene and then perform a Friedel-Crafts acylation. This approach offers better control over the regiochemistry of the acylation step, as the propyl group directs the incoming acetyl group to the sterically less hindered para position.
Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of each synthetic step. In the Friedel-Crafts acylation, factors such as the choice of Lewis acid, solvent, reaction temperature, and stoichiometry of the reactants play a significant role. For instance, using a milder Lewis acid like tin(IV) chloride can sometimes prevent side reactions that may occur with the more reactive aluminum chloride. nih.gov
For the introduction of the propyl group, the choice of catalyst is paramount for achieving the desired regioselectivity. For ortho-alkylation of phenols, rhenium-based catalysts have shown high selectivity. orgsyn.org Another approach involves the use of aluminum thiophenoxide as a catalyst for the ortho-alkylation of phenols with olefins.
Regioselectivity and Stereochemical Control in Propyl Side Chain Introduction
The primary challenge in the synthesis of this compound is the regioselective introduction of the propyl group at the 3'-position, which is ortho to a methoxy (B1213986) group and meta to the acetyl group. Direct Friedel-Crafts alkylation of 2',4',6'-trimethoxyacetophenone with a propyl halide is generally not regioselective and can lead to a mixture of products.
To overcome this, directed ortho-metalation (DoM) presents a powerful strategy. organic-chemistry.orgwikipedia.org In this approach, a directing group on the aromatic ring chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with an electrophile, such as a propyl halide, to introduce the side chain with high regioselectivity. The methoxy groups on the ring can act as directing groups in this context.
Another strategy to ensure regioselectivity is to introduce the propyl group onto the 1,3,5-trimethoxybenzene ring first. The subsequent Friedel-Crafts acylation would then be directed by the existing substituents. The propyl group, being an ortho,para-director, would favor acylation at the 4-position, leading to the desired product.
Stereochemical control is not a factor in the introduction of the n-propyl side chain as it does not create a chiral center.
Rational Design and Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound allows for the systematic exploration of how structural modifications impact its properties. These modifications can be made to the aromatic ring, the acetyl group, or the propyl side chain.
Derivatization of the Acetyl Group: The acetyl group can be a handle for further transformations. For example, it can be reduced to an alcohol, converted to an oxime, or used in aldol-type condensations to extend the carbon chain.
Modification of the Propyl Side Chain: The length and branching of the alkyl side chain can be varied by using different alkylating agents in the synthetic sequence. This allows for the preparation of analogs with, for example, ethyl, butyl, or isopropyl groups at the 3'-position.
Alterations to the Aromatic Ring: The substitution pattern on the aromatic ring can be modified by starting with different substituted phloroglucinol derivatives. This could involve introducing other functional groups or altering the number and position of the methoxy groups.
Table 3: Examples of Potential Analogs and Derivatives
| Analog/Derivative Type | Modification | Potential Synthetic Approach |
| Varied Alkyl Chain | Replacement of the propyl group with other alkyl groups (e.g., ethyl, butyl). | Use of the corresponding alkyl halide in a directed ortho-metalation or Friedel-Crafts alkylation. |
| Functionalized Side Chain | Introduction of functional groups (e.g., hydroxyl, amino) on the propyl chain. | Use of functionalized alkylating agents or subsequent modification of the propyl group. |
| Modified Acetyl Group | Reduction to an alcohol or conversion to an oxime. | Standard organic transformations of the ketone functionality. |
| Altered Aromatic Substitution | Different number or position of methoxy groups. | Starting from appropriately substituted phloroglucinol precursors. |
By employing these sophisticated synthetic strategies, chemists can not only efficiently synthesize this compound but also generate a diverse library of related compounds for further investigation.
In Depth Chemical Reactivity and Mechanistic Pathways of 2 ,4 ,6 Trimethoxy 3 Propylacetophenone
Mechanistic Studies of Carbonyl Group Transformations
The acetyl group is a central feature of the molecule's reactivity. Its transformations are heavily influenced by the steric hindrance imposed by the two flanking methoxy (B1213986) groups at the 2' and 6' positions.
Nucleophilic Addition and Reduction: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. However, the ortho-substituents sterically hinder this approach. Reactions with bulky nucleophiles are expected to be significantly slower compared to unhindered acetophenones. Reduction of the carbonyl group to a secondary alcohol, 1-(2',4',6'-trimethoxy-3'-propylphenyl)ethanol, can be achieved using metal hydride reagents. Less sterically demanding reagents like sodium borohydride (NaBH₄) would be more effective than bulkier reagents like lithium aluminum hydride (LiAlH₄).
Deoxygenation Reactions: Complete removal of the carbonyl oxygen to form 1-ethyl-2,4,6-trimethoxy-3-propylbenzene can be accomplished through several pathways.
Wolff-Kishner Reduction: This method involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strongly basic conditions. The high temperatures and basicity required are generally tolerated by the methoxy and alkyl groups. libretexts.org
Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. The strongly acidic conditions may pose a risk of side reactions, such as hydrolysis of the methoxy groups, although they are generally robust. libretexts.org
Exploration of Aromatic Electrophilic and Nucleophilic Substitution Dynamics
The aromatic ring of 2',4',6'-Trimethoxy-3'-propylacetophenone is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating methoxy groups and one weakly donating propyl group.
Electrophilic Aromatic Substitution (EAS): The methoxy groups are powerful ortho, para-directing activators, while the propyl group is a weaker ortho, para-director. msu.edulibretexts.org The acetyl group is a deactivating, meta-directing group. The combined effect of these substituents makes the sole unsubstituted position on the ring, C-5', the primary site for electrophilic attack. The powerful directing effects of the C-2', C-4', and C-6' methoxy groups all reinforce the activation of the C-5' position. Steric hindrance from the adjacent propyl group at C-3' is minimal. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation are predicted to occur with high regioselectivity at the C-5' position.
Predicted Regioselectivity in EAS
| Reaction Type | Reagent | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ / FeBr₃ | 1-(5'-Bromo-2',4',6'-trimethoxy-3'-propylphenyl)ethan-1-one |
| Nitration | HNO₃ / H₂SO₄ | 1-(5'-Nitro-2',4',6'-trimethoxy-3'-propylphenyl)ethan-1-one |
| Acylation | CH₃COCl / AlCl₃ | 1-(5'-Acetyl-2',4',6'-trimethoxy-3'-propylphenyl)ethan-1-one |
Nucleophilic Aromatic Substitution (SNAAr): Nucleophilic aromatic substitution is generally not favored on such an electron-rich ring. This pathway requires the presence of strong electron-withdrawing groups (like nitro groups) to stabilize the negatively charged Meisenheimer complex intermediate, which are absent in the parent molecule. msu.edu Therefore, direct displacement of a methoxy group by a nucleophile is considered highly unlikely under standard conditions.
Reactivity Profiling of the Propyl Aliphatic Chain
The propyl group, while less reactive than the other functionalities, has specific reaction pathways available, primarily centered on the benzylic position (the carbon atom attached directly to the aromatic ring).
Benzylic Oxidation: The C-H bonds at the benzylic position are weaker than other aliphatic C-H bonds and are susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions would likely oxidize the entire propyl side chain to a carboxylic acid group, yielding 2-acetyl-3,5,6-trimethoxybenzoic acid. pressbooks.pub The reaction proceeds via a radical mechanism involving the stabilized benzylic radical.
Benzylic Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator, would selectively introduce a halogen atom at the benzylic position. This reaction proceeds via a free-radical chain mechanism, with the stability of the intermediate benzylic radical dictating the regioselectivity of the halogenation.
Oxidative and Reductive Transformation Pathways
The molecule offers multiple sites for both oxidation and reduction.
Oxidative Pathways:
Side-Chain Oxidation: As mentioned, the propyl chain can be oxidized to a carboxylic acid.
Baeyer-Villiger Oxidation: The ketone can undergo oxidation with a peroxy acid (e.g., m-CPBA) to form an ester. This is a type of rearrangement reaction where either the methyl group or the substituted phenyl group migrates. Given the high electron density and substitution of the aromatic ring, migration of the 2',4',6'-trimethoxy-3'-propylphenyl group is expected to be highly favored over the methyl group, yielding 2',4',6'-trimethoxy-3'-propylphenyl acetate. wiley-vch.de
Reductive Pathways:
Carbonyl Reduction: The acetyl group can be reduced to a secondary alcohol or completely deoxygenated to an ethyl group, as detailed in section 3.1. libretexts.org
Birch Reduction: The electron-rich aromatic ring is susceptible to Birch reduction (dissolving metal in liquid ammonia with an alcohol). This reaction would reduce the aromatic ring to a non-conjugated diene. The exact regiochemical outcome would depend on the directing influence of the substituents on the radical anion intermediate.
Rearrangement Reactions and Associated Kinetic Parameters
Beyond the Baeyer-Villiger rearrangement, other skeletal transformations are mechanistically plausible.
Beckmann Rearrangement: The ketone can be converted to its corresponding oxime by reaction with hydroxylamine. Treatment of this oxime with a strong acid (like sulfuric acid or PCl₅) would initiate a Beckmann rearrangement. rsc.orgacs.orgmasterorganicchemistry.com In this reaction, the group anti-periplanar to the hydroxyl leaving group on the nitrogen atom migrates. Since two geometric isomers of the oxime (E and Z) can be formed, two different amide products are possible.
If the phenyl group migrates, the product is N-(2',4',6'-trimethoxy-3'-propylphenyl)acetamide.
If the methyl group migrates, the product is 2,4,6-trimethoxy-3-propyl-N-methylbenzamide.
The kinetics of the rearrangement are dependent on the stability of the cationic intermediate formed during the migration step. rsc.org The highly substituted, electron-rich phenyl group is expected to have a high migratory aptitude.
Investigation of Radical Reactions and Photochemical Reactivity
The photochemical behavior of acetophenones is well-studied and provides a framework for predicting the reactivity of this derivative. core.ac.ukstudyraid.comacs.org Upon absorption of UV light, the carbonyl group can be excited to a triplet state.
Norrish Type I Cleavage: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent carbons. Cleavage of the bond to the aromatic ring is energetically unfavorable. Therefore, cleavage would occur between the carbonyl carbon and the methyl group, generating an acetyl radical and a 2,4,6-trimethoxy-3-propylbenzoyl radical. studyraid.com These radicals can then participate in various secondary reactions.
Norrish Type II Reaction: This intramolecular reaction is possible for ketones that possess a hydrogen atom on the gamma (γ) carbon of an alkyl chain. sciepub.com In this compound, the propyl group provides such γ-hydrogens. The excited carbonyl group can abstract a γ-hydrogen atom via a six-membered cyclic transition state, forming a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol derivative or fragment to yield ethene and 1-(2',4',6'-trimethoxyphenyl)ethanone (an enol which tautomerizes to the ketone). sciepub.com This pathway is often competitive with Norrish Type I cleavage.
Advanced Spectroscopic Characterization and Elucidation of Molecular Architecture for 2 ,4 ,6 Trimethoxy 3 Propylacetophenone
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed picture of the connectivity and spatial relationships of the atoms in 2',4',6'-Trimethoxy-3'-propylacetophenone.
¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic proton, the methoxy (B1213986) protons, the propyl chain protons, and the acetyl methyl protons, with chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing acetyl group.
¹³C NMR provides information about the different carbon environments in the molecule. The spectrum would display unique signals for each carbon atom in the aromatic ring, the methoxy groups, the propyl chain, and the acetyl group.
2D NMR techniques are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, within the propyl chain, helping to confirm its structure.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
Illustrative ¹H and ¹³C NMR Data Table for this compound (Note: The following data is hypothetical and for illustrative purposes as specific experimental data for this compound is not available in the cited literature.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-5' | ~6.5 | ~90 | C-1', C-3', C-4', C-6' |
| OCH₃-2' | ~3.8 | ~56 | C-2' |
| OCH₃-4' | ~3.9 | ~56 | C-4' |
| OCH₃-6' | ~3.8 | ~56 | C-6' |
| CH₂-propyl | ~2.5 | ~25 | C-2', C-3', C-4' |
| CH₂-propyl | ~1.6 | ~24 | C-propyl methylene, C-propyl methyl |
| CH₃-propyl | ~0.9 | ~14 | C-propyl methylene |
| CH₃-acetyl | ~2.6 | ~32 | C=O, C-1' |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₄H₂₀O₄), the expected exact mass would be calculated and compared to the experimental value.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation patterns. The molecule would likely undergo cleavage at the benzylic position of the propyl group and loss of the acetyl group, providing further structural confirmation.
Expected HRMS Data for this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 253.1434 | 253.1431 |
| [M+Na]⁺ | 275.1254 | 275.1250 |
Detailed Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.
IR Spectroscopy would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the acetophenone (B1666503) group around 1680 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and aliphatic groups, C-O stretching of the methoxy groups, and aromatic C=C stretching bands.
Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic ring and the C-C bonds of the propyl chain would be expected to show strong Raman signals.
Illustrative Vibrational Spectroscopy Data Table (Note: The following data is hypothetical and for illustrative purposes.)
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | 3000-2850 | Stretching |
| C=O (acetyl) | ~1680 | ~1680 | Stretching |
| C=C (aromatic) | 1600-1450 | 1600-1450 | Stretching |
| C-O (methoxy) | 1250-1000 | 1250-1000 | Stretching |
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions. As of the latest literature search, no crystallographic data for this specific compound has been reported.
Chiroptical Spectroscopy for Enantiomeric Excess and Absolute Configuration (if applicable to chiral derivatives)
This compound itself is not chiral. However, if chiral derivatives were to be synthesized, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for determining the enantiomeric excess and assigning the absolute configuration of the stereocenters.
Hyphenated Analytical Techniques for Purity Assessment and Structural Confirmation
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for purity assessment and structural confirmation, especially in complex mixtures. chemijournal.comnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) would be suitable for analyzing the volatility and thermal stability of the compound. It would provide a retention time for purity assessment and a mass spectrum for identity confirmation. saspublishers.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that separates the compound from non-volatile impurities. The mass spectrometer detector provides molecular weight information and fragmentation data for structural confirmation. iosrjournals.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) allows for the acquisition of NMR spectra of the compound directly after chromatographic separation, which is particularly useful for the analysis of complex mixtures or impure samples.
Computational and Theoretical Chemistry Insights into 2 ,4 ,6 Trimethoxy 3 Propylacetophenone
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods) for Electronic Structure
No published studies employing Density Functional Theory (DFT) or ab initio methods to specifically calculate the electronic structure, molecular orbitals (HOMO-LUMO), electrostatic potential, or other electronic properties of 2',4',6'-Trimethoxy-3'-propylacetophenone were identified.
Conformational Analysis and Potential Energy Surface Exploration
There is no available research on the conformational analysis of this compound. This includes the exploration of its potential energy surface to identify stable conformers, rotational barriers of the propyl and acetyl groups, and the influence of the methoxy (B1213986) substituents on its three-dimensional structure.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
While the synthesis of related compounds has been reported, there are no computational studies that predict spectroscopic parameters (such as 1H and 13C NMR chemical shifts, IR and Raman vibrational frequencies) for this compound and correlate them with experimental data.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
No molecular dynamics (MD) simulation studies have been published for this compound. Such studies would provide insights into its dynamic behavior, conformational flexibility over time, and potential intermolecular interactions in different solvent environments.
Transition State Analysis and Reaction Mechanism Modeling
The scientific literature lacks any theoretical modeling of reaction mechanisms involving this compound. This includes transition state analysis for potential reactions such as electrophilic substitution, oxidation, or reduction.
Investigation of Aromaticity and Electronic Delocalization Effects
There are no specific investigations into the aromaticity of the benzene (B151609) ring in this compound using computational methods like Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA). The electronic delocalization effects of the combined methoxy, propyl, and acetyl substituents have not been computationally quantified.
Mechanistic and Kinetic Studies of Reactions Involving 2 ,4 ,6 Trimethoxy 3 Propylacetophenone
Kinetic Rate Law Determination for Key Chemical Transformations
The determination of the kinetic rate law is a foundational step in understanding the mechanism of a chemical reaction. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. For a reaction involving 2',4',6'-Trimethoxy-3'-propylacetophenone, the rate law is determined experimentally by systematically varying the concentrations of the reactants and observing the effect on the reaction rate.
The general form of a rate law for a reaction involving this compound (represented as 'A') and other reactants (B, C, etc.) would be:
Rate = k[A]x[B]y[C]z
Illustrative Data for a Hypothetical Reaction:
The following table illustrates how the initial rate method can be used to determine the reaction orders for a hypothetical reaction involving this compound.
| Experiment | [this compound] (M) | [Reactant B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-3 |
| 2 | 0.20 | 0.10 | 3.0 x 10-3 |
| 3 | 0.10 | 0.20 | 6.0 x 10-3 |
From this illustrative data, doubling the concentration of this compound doubles the rate, indicating it is a first-order reaction with respect to this reactant. Doubling the concentration of reactant B quadruples the rate, indicating a second-order reaction with respect to B.
Thermodynamic Characterization of Reaction Equilibria
The thermodynamic characterization of a reaction provides information about the energy changes that occur as reactants are converted to products. Key thermodynamic parameters include the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These parameters determine the position of the equilibrium and the spontaneity of a reaction.
For a reaction involving this compound, these parameters can be determined by studying the reaction at different temperatures and measuring the equilibrium constant (Keq) at each temperature. The relationship between these parameters is given by the equation:
ΔG° = -RTln(Keq) = ΔH° - TΔS°
A negative ΔG indicates a spontaneous reaction that favors the formation of products at equilibrium. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction, while the entropy change (ΔS) relates to the change in disorder of the system.
Illustrative Thermodynamic Data for a Hypothetical Equilibrium:
| Temperature (K) | Keq | ΔG° (kJ/mol) |
| 298 | 150 | -12.4 |
| 308 | 100 | -11.9 |
| 318 | 70 | -11.5 |
This illustrative data shows how the equilibrium constant and Gibbs free energy can vary with temperature, allowing for the calculation of enthalpy and entropy changes for the reaction.
Solvent Effects and Medium Influences on Reaction Rates and Selectivity
The choice of solvent can significantly impact the rate and selectivity of a chemical reaction. Solvents can influence the stability of reactants, transition states, and products through various interactions, such as polarity, hydrogen bonding, and viscosity.
For reactions involving a polar molecule like this compound, a change in solvent polarity can alter the reaction rate. Polar solvents may stabilize charged intermediates or transition states, thereby accelerating the reaction. The selectivity of a reaction, particularly in cases where multiple products can be formed, can also be tuned by the choice of solvent. Different solvents can favor different reaction pathways, leading to a higher yield of the desired product. The reactivity of antioxidants, for instance, can show significant variation depending on the solvent used. nih.gov
Isotope Effects for Probing Rate-Determining Steps
Isotope effects are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. libretexts.org This involves replacing an atom in a reactant with one of its heavier isotopes and measuring the effect on the reaction rate. libretexts.org The magnitude of the kinetic isotope effect (KIE), expressed as the ratio of the rate constant for the light isotope (klight) to that of the heavy isotope (kheavy), provides information about bond breaking or formation at the isotopically labeled position in the transition state of the rate-determining step. libretexts.org
For example, if a C-H bond is broken in the rate-determining step of a reaction involving this compound, replacing the hydrogen with deuterium (a heavier isotope) would result in a slower reaction rate and a primary KIE (kH/kD) significantly greater than 1. libretexts.org If no significant change in rate is observed, it suggests that the C-H bond is not broken in the rate-determining step. libretexts.org Isotope effects can be a subtle phenomenon, but they provide detailed insight into the transition state structure. icm.edu.plnih.gov
Catalyst Deactivation and Regeneration Mechanisms
In catalyzed reactions, the activity of the catalyst can decrease over time, a phenomenon known as catalyst deactivation. Understanding the mechanisms of deactivation is crucial for maintaining reaction efficiency and for developing strategies for catalyst regeneration.
For reactions involving this compound that utilize a catalyst, potential deactivation mechanisms could include:
Poisoning: Strong adsorption of reactants, products, or impurities onto the active sites of the catalyst.
Coking or Fouling: Deposition of carbonaceous materials or high molecular weight byproducts on the catalyst surface.
Leaching: Dissolution of the active catalytic species into the reaction medium in the case of solid catalysts.
Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.
Studying catalyst deactivation often involves characterizing the spent catalyst using various analytical techniques to identify the cause of the decreased activity. mdpi.com Regeneration strategies are then developed based on the deactivation mechanism. For instance, coke deposits might be removed by calcination. mdpi.com A kinetic analysis of the deactivation process can provide further insights into the stability of the catalyst under reaction conditions. dntb.gov.ua
Applications of 2 ,4 ,6 Trimethoxy 3 Propylacetophenone in Advanced Chemical Synthesis and Functional Materials Development
Utilization as a Building Block in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. While substituted acetophenones are often valuable starting materials or intermediates in organic synthesis, there is currently a lack of specific documented instances of 2',4',6'-Trimethoxy-3'-propylacetophenone being utilized as a key building block in named or novel multi-component reactions. The unique substitution pattern of this compound, featuring both methoxy (B1213986) and propyl groups on the aromatic ring, could theoretically offer interesting reactivity and steric hindrance, but its potential in MCRs has not been reported.
Integration into Polymeric Structures and Macromolecular Architectures
The incorporation of small organic molecules into polymeric structures can impart specific functionalities, such as redox activity or altered physical properties. Monomers containing acetophenone (B1666503) moieties can, in some cases, be polymerized or grafted onto polymer backbones. However, a review of the available literature does not indicate that this compound has been specifically employed as a monomer or a precursor for the synthesis of polymers or complex macromolecular architectures. Research on related compounds, such as those with methacrylate (B99206) groups, has been explored for the preparation of redox polymers, but this specific acetophenone derivative has not been featured in such studies.
Photochromic and Photoactive Properties for Material Science Applications
Compounds with photochromic or photoactive properties can change their structure and, consequently, their light absorption properties upon irradiation, making them useful for applications like optical data storage and smart materials. Chalcones, which can be synthesized from acetophenones, are a class of compounds that have been investigated for their nonlinear optical and photoactive properties. While the parent compound, 2',4',6'-trimethoxyacetophenone, is used to synthesize chalcones, there is no specific research detailing the synthesis or photochromic and photoactive properties of derivatives originating from this compound.
Development of Novel Chemical Reagents and Ligands Derived from the Compound
The functional groups present in this compound, namely the ketone and the electron-rich aromatic ring, offer potential for its conversion into a variety of chemical reagents or ligands for metal catalysis. For instance, the ketone could be transformed into an oxime or a hydrazine, which could then act as a ligand. Despite this theoretical potential, there are no specific reports on the development and application of novel reagents or ligands derived directly from this compound.
Supramolecular Assembly and Self-Organization Studies
Supramolecular chemistry involves the study of non-covalent interactions that direct the assembly of molecules into larger, organized structures. The aromatic ring and polar functional groups of this compound could potentially participate in intermolecular interactions such as hydrogen bonding or π-stacking, leading to self-assembly. However, dedicated studies on the supramolecular assembly and self-organization behavior of this particular compound are not available in the current body of scientific literature.
Role in the Synthesis of Niche Organic Chemicals for Industrial Processes
The synthesis of specialty or niche organic chemicals for various industrial applications often relies on versatile and specifically functionalized building blocks. While acetophenone derivatives find use in the synthesis of pharmaceuticals, agrochemicals, and fragrances, the specific role of this compound in any established industrial process for the production of niche organic chemicals is not documented. Its synthesis and potential applications appear to be primarily of academic interest at this time, with no clear transition into industrial-scale processes reported.
Emerging Research Directions and Future Challenges in 2 ,4 ,6 Trimethoxy 3 Propylacetophenone Chemistry
Development of Sustainable and Green Synthetic Methodologies
The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and energy-efficient processes. While specific green synthetic routes for 2',4',6'-Trimethoxy-3'-propylacetophenone are not yet documented, methodologies applied to analogous structures offer a clear path forward.
Future research should focus on adapting these and other green methodologies, such as biocatalysis and flow chemistry, to the synthesis of this compound. The development of catalytic systems that are recyclable and operate under mild conditions will be a key challenge.
Table 1: Potential Green Synthetic Approaches for this compound
| Method | Potential Advantage | Reference for Analogue |
| Green Solvents (e.g., 4-MeTHP) | Reduced environmental impact, simplified work-up | researchgate.net |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | preprints.org |
| Biocatalysis | High selectivity, mild reaction conditions | General Principle |
| Flow Chemistry | Improved safety, scalability, and control | General Principle |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The reactivity of this compound is predicted to be rich and varied, stemming from the interplay of its functional groups: the activated aromatic ring, the carbonyl group, and the propyl substituent. The electron-donating methoxy (B1213986) groups are expected to activate the aromatic ring towards electrophilic substitution, while the carbonyl group provides a handle for a wide range of nucleophilic additions and condensation reactions.
A primary area of exploration will be the Claisen-Schmidt condensation of this compound with various aldehydes to synthesize a novel class of chalcones. researchgate.netresearchgate.net These chalcone (B49325) derivatives are known to possess a wide array of biological activities and serve as versatile intermediates for the synthesis of other heterocyclic compounds. nih.gov The synthesis of chalcones derived from the parent compound, 2',4',6'-trimethoxyacetophenone, has been well-documented and provides a solid foundation for this research. nih.gov
Furthermore, the selective hydrodeoxygenation of the carbonyl group could lead to the formation of valuable alkylated phenolic compounds. rsc.org The presence of the propyl group, in conjunction with the methoxy substituents, may also lead to unique regioselectivity in reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation. Investigating these transformations will be crucial to unlocking the full synthetic potential of this molecule.
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the optimization of reaction conditions. nih.govresearchgate.net For a novel compound like this compound, where experimental data is scarce, these computational tools can be particularly valuable.
ML models can be trained on large datasets of known reactions to predict the most likely products of a given set of reactants and reagents. nih.gov This predictive power can guide synthetic efforts, saving time and resources by identifying promising reaction pathways and avoiding those likely to fail. For instance, AI algorithms can be employed to optimize the conditions for the bioreduction of acetophenones, maximizing enantiomeric excess. qu.edu.qa
A significant challenge in this area is the need for high-quality, diverse, and well-curated datasets to train the ML models. nih.gov As more experimental data becomes available for this compound and its derivatives, these models can be refined to provide increasingly accurate predictions, accelerating the pace of discovery.
Design of Next-Generation Functional Materials Incorporating the Compound
The unique chemical structure of this compound makes it an attractive building block for the design of novel functional materials. Phenolic compounds, in general, are known for their ability to form functional coatings with versatile surface chemistry and have found applications in biomedicine. nih.govntu.edu.sg
By incorporating this compound into polymeric structures, it may be possible to create materials with tailored electronic, optical, or biological properties. For example, its derivatives could be used to create chromophores for applications in nonlinear optics. mdpi.com The presence of multiple methoxy groups can enhance solubility and processability, while the propyl group can be used to tune the material's morphology and intermolecular interactions.
Bridging Fundamental Research to High-Value Chemical Production
The ultimate goal of fundamental chemical research is often the development of high-value products with real-world applications. Substituted acetophenones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. nih.gov For instance, derivatives of 2',4',6'-trihydroxy-3-geranylacetophenone have shown potential as anti-inflammatory agents. mdpi.comnih.gov
The derivatives of this compound, particularly the corresponding chalcones and other heterocyclic compounds, are likely to exhibit interesting biological activities. A systematic investigation into the structure-activity relationships of these derivatives could lead to the discovery of new therapeutic agents. rasayanjournal.co.in
The transition from laboratory-scale synthesis to industrial production presents several challenges, including the need for scalable, cost-effective, and sustainable manufacturing processes. The development of continuous flow synthesis methods and the use of robust and recyclable catalysts will be crucial in overcoming these hurdles and realizing the full commercial potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2',4',6'-Trimethoxy-3'-propylacetophenone, and how do reaction conditions influence yield?
- The synthesis of methoxy- and alkyl-substituted acetophenones often employs Friedel-Crafts acylation or alkylation under acidic conditions. For example, derivatives like 3,4,5-trimethoxybenzoyl chloride are reacted with allylphenol precursors in tetrahydrofuran (THF) using catalysts such as DMAP (4-dimethylaminopyridine) and pyridine to optimize acylation efficiency . Temperature control (e.g., reflux conditions) and stoichiometric ratios of reagents are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound.
Q. How is this compound structurally characterized, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the substitution pattern of methoxy and propyl groups. For instance, methoxy protons typically resonate at δ 3.7–3.9 ppm, while aromatic protons in trimethoxy systems show splitting patterns dependent on substituent positions .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95%) is performed using reverse-phase HPLC with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₄H₂₀O₄), with fragmentation patterns aiding in structural confirmation .
Q. What preliminary biological activities have been reported for structurally related trimethoxyacetophenones?
- Analogues like 2',6'-dihydroxy-4'-methoxyacetophenone exhibit antifungal activity against Candida spp., with IC₅₀ values determined via broth microdilution assays . Solubility optimization in dimethyl sulfoxide (DMSO) or ethanol is critical for in vitro studies, with recommended dilution ratios (e.g., 1:1000) to avoid precipitation .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved, and what catalytic systems show promise?
- Catalyst Screening: Transition-metal catalysts (e.g., palladium for cross-coupling) or enzymatic systems may enhance regioselectivity in alkylation steps. Tebbe reagent has been utilized for olefin formation in related compounds, though stoichiometric control is required to prevent over-alkylation .
- Solvent Optimization: Polar aprotic solvents (e.g., THF, DMF) improve reaction homogeneity, while microwave-assisted synthesis reduces reaction time .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for methoxy-substituted acetophenones?
- Dynamic NMR Studies: Variable-temperature NMR can clarify conformational dynamics in propyl chains or methoxy rotations .
- Computational Modeling: Density Functional Theory (DFT) simulations predict chemical shifts and coupling constants, aiding in peak assignment for complex splitting patterns .
Q. What mechanistic insights exist for the biological activity of trimethoxyacetophenones, and how can they guide structure-activity relationship (SAR) studies?
- Antifungal Mechanism: Methoxy groups enhance membrane permeability, while the propyl chain may interact with lipid bilayers. SAR studies on analogues (e.g., varying alkyl chain length or methoxy positions) can identify critical pharmacophores .
- Enzymatic Assays: Cytochrome P450 inhibition assays (e.g., CYP3A4) assess metabolic stability, with LC-MS/MS quantifying metabolite profiles .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Purification Bottlenecks: Flash chromatography or preparative HPLC is essential for gram-scale purification.
- Stability Testing: Accelerated stability studies (40°C/75% RH) identify degradation pathways (e.g., demethylation), guiding storage recommendations (ambient, desiccated) .
Methodological Notes
- Contradiction Management: Cross-validate spectral data with multiple techniques (e.g., 2D NMR, X-ray crystallography) when discrepancies arise between studies .
- Biological Assay Design: Include positive controls (e.g., fluconazole for antifungal tests) and validate solubility using dynamic light scattering (DLS) to ensure compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
